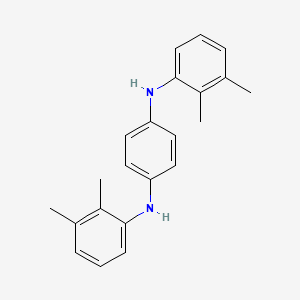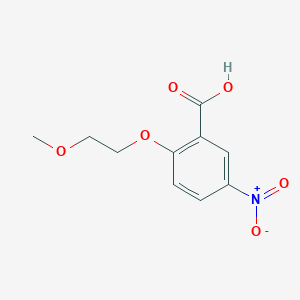
1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-
Vue d'ensemble
Description
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is an organic compound with the molecular formula C22H24N2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two dimethylphenyl groups attached to a 1,4-benzenediamine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- typically involves the condensation of 1,4-benzenediamine with dimethylphenyl derivatives. The reaction is carried out under controlled conditions, often using catalysts such as iron trichloride to facilitate the process . The steps include:
Raw Material Preparation: Ortho Toluidine and aniline are mixed in a specific ratio.
Condensation Reaction: The mixture is subjected to condensation in the presence of a catalyst.
Purification: The product is purified through washing, distillation, and sedimentation.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves large-scale reactors where the raw materials are fed continuously. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often pelletized to prevent caking and ensure ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzenediamines, quinones, and amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and dyes.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling. These reactions enable the compound to form complex molecular structures. The molecular targets and pathways involved include interactions with enzymes and receptors that mediate its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but with different alkyl groups.
1,4-Benzenediamine: The core structure without any substituents.
p-Phenylenediamine: Another derivative with different substituents
Uniqueness
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is unique due to its specific dimethylphenyl substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and reactivity under specific conditions .
Propriétés
IUPAC Name |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPDYDRPQTELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)






![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)

